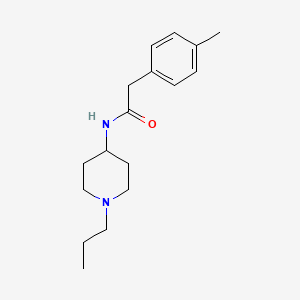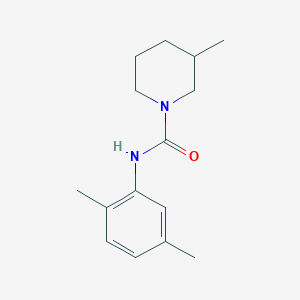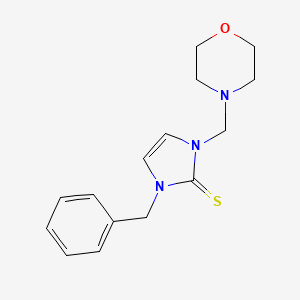![molecular formula C24H25ClN2O2 B5350557 1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DFPM and is a member of the piperazine family of compounds. DFPM has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The exact mechanism of action of DFPM is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. DFPM has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Additionally, DFPM has been shown to inhibit the activity of enzymes that are involved in the breakdown of dopamine, a neurotransmitter that is important for movement and motivation.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. These effects may contribute to the neuroprotective properties of DFPM and make it a promising candidate for use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using DFPM in lab experiments is its relatively low toxicity. Studies have shown that DFPM is well-tolerated in animals and does not exhibit significant adverse effects at therapeutic doses. However, one limitation of using DFPM in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DFPM. One area of interest is the development of more efficient and scalable synthesis methods for DFPM, which may help to facilitate its use in larger-scale experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of DFPM and to determine its potential therapeutic applications in the treatment of neurological disorders.
合成法
DFPM can be synthesized using a variety of methods, including the reaction between diphenylmethylamine and 3-(2-furyl)acryloyl chloride in the presence of piperazine and hydrochloric acid. This method has been shown to be effective in producing high yields of DFPM with good purity.
科学的研究の応用
DFPM has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that DFPM exhibits neuroprotective effects, which may help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2.ClH/c27-23(14-13-22-12-7-19-28-22)25-15-17-26(18-16-25)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-14,19,24H,15-18H2;1H/b14-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXLLMWRCFTOT-IERUDJENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carboxamide](/img/structure/B5350506.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)



![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)